2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide
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Overview
Description
2-(3-Methylphenoxy)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:
Formation of the 3-Methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling reactions: The final compound is formed by coupling the 3-methylphenoxy group with the indole derivative using a hydrazinecarbonyl linker under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: The phenoxy and indole groups may participate in substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biochemical studies: The compound’s interactions with enzymes and other proteins can be studied to understand its biological activity.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenoxy)-N-(hydroxyacetyl)acetamide
- 2-(3-Methylphenoxy)-N-(indole-3-yl)acetamide
Uniqueness
The unique combination of the 3-methylphenoxy group and the indole moiety, linked by a hydrazinecarbonyl group, distinguishes this compound from others. This structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[[2-(3-methylphenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H18N4O4/c1-12-5-4-6-13(9-12)27-11-17(25)20-10-16(24)22-23-18-14-7-2-3-8-15(14)21-19(18)26/h2-9,21,26H,10-11H2,1H3,(H,20,25) |
InChI Key |
OKPWSYBBWJEGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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